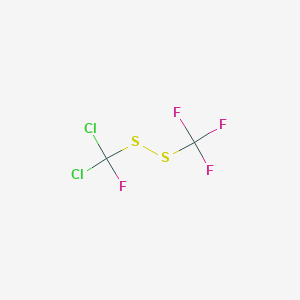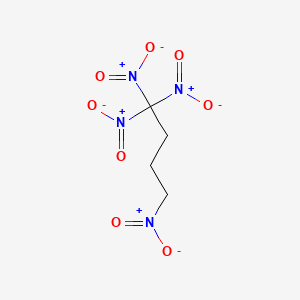![molecular formula C7H13NO4S B14706527 3-[(Carboxymethyl)sulfanyl]-D-valine CAS No. 13400-34-5](/img/structure/B14706527.png)
3-[(Carboxymethyl)sulfanyl]-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)sulfanyl]-D-valine is a compound characterized by the presence of a carboxymethyl group attached to a sulfanyl group, which is further linked to the amino acid D-valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl)sulfanyl]-D-valine typically involves the reaction of D-valine with a carboxymethylating agent in the presence of a sulfanyl group donor. One common method involves the use of chloroacetic acid as the carboxymethylating agent and thiourea as the sulfanyl group donor. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Raw Material Preparation: Ensuring the purity and availability of D-valine, chloroacetic acid, and thiourea.
Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.
Purification: Using techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Carboxymethyl)sulfanyl]-D-valine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxymethyl group can be reduced to form alcohol derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carboxymethyl derivatives.
Applications De Recherche Scientifique
3-[(Carboxymethyl)sulfanyl]-D-valine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Carboxymethyl)sulfanyl]-D-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that recognize the carboxymethyl and sulfanyl groups, leading to various biochemical transformations. These interactions can affect cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Carboxymethyl)sulfanyl]propanoic acid
- **4-[(Carboxymethyl)sulfanyl]-4-hydroxy-1-naphthyl}sulfamoyl)benzoic acid
- ({3-[(Carboxymethyl)sulfanyl]-1,2,4-thiadiazol-5-yl}sulfanyl)acetic acid
Uniqueness
3-[(Carboxymethyl)sulfanyl]-D-valine is unique due to its incorporation of the amino acid D-valine, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other similar compounds that may lack the amino acid component or have different structural features.
Propriétés
Numéro CAS |
13400-34-5 |
|---|---|
Formule moléculaire |
C7H13NO4S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(carboxymethylsulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-7(2,5(8)6(11)12)13-3-4(9)10/h5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
Clé InChI |
BFCRFVHJTNTJOU-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)([C@H](C(=O)O)N)SCC(=O)O |
SMILES canonique |
CC(C)(C(C(=O)O)N)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
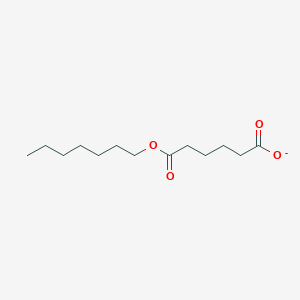
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
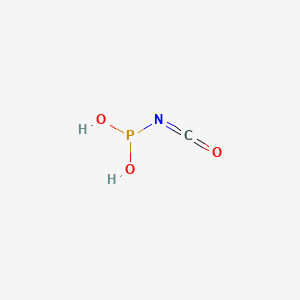
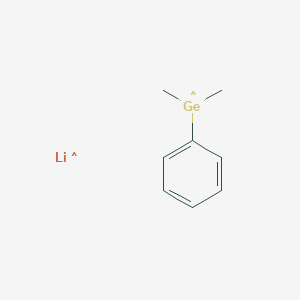

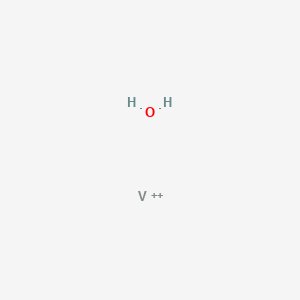
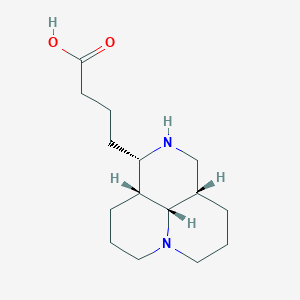

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
